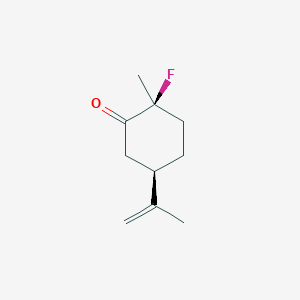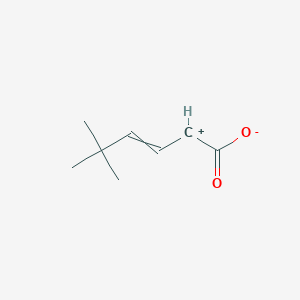
5,5-Dimethylhexa-2,3-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethylhexa-2,3-dienoic acid is an organic compound characterized by its unique structure, which includes a diene (two double bonds) and a carboxylic acid functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 5,5-Dimethylhexa-2,3-dienoic acid involves the use of ethyl (triphenylphosphoranylidene)acetate and 3,3-dimethylbutyryl chloride. The reaction is typically carried out in dichloromethane with triethylamine as a base, under nitrogen atmosphere . The reaction mixture is stirred at room temperature for an extended period, followed by purification steps involving silica gel filtration and solvent evaporation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethylhexa-2,3-dienoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alcohols or amines for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce saturated hydrocarbons. Substitution reactions can result in esters or amides, depending on the nucleophile used .
Aplicaciones Científicas De Investigación
5,5-Dimethylhexa-2,3-dienoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 5,5-Dimethylhexa-2,3-dienoic acid exerts its effects involves its ability to participate in various chemical reactions due to its diene and carboxylic acid functional groups. These groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures . The exact molecular targets and pathways depend on the specific application and the derivatives being studied.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 5,5-Dimethylhexa-2,3-dienoic acid include:
- 9-oxo-10E,12E-octadecadienoic acid
- 13-oxo-9Z,11E-octadecadienoic acid
- 12-oxo-5E,8E,10Z-heptadecatrienoic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which includes two methyl groups at the 5-position and a diene system. This unique arrangement provides distinct reactivity and potential for forming various derivatives, making it a valuable compound in synthetic chemistry and industrial applications .
Propiedades
Número CAS |
410087-76-2 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
5,5-dimethylhex-3-enoate |
InChI |
InChI=1S/C8H12O2/c1-8(2,3)6-4-5-7(9)10/h4-6H,1-3H3 |
Clave InChI |
KWZKAAPIISJCGE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C=C[CH+]C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


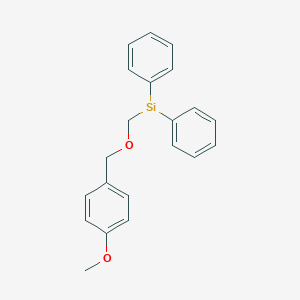
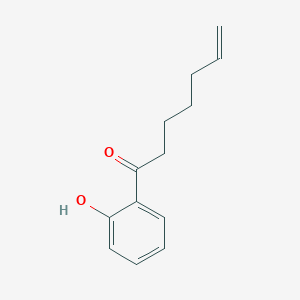
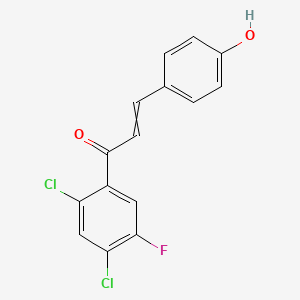

![4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline](/img/structure/B14236635.png)
![Silane, (1,1-dimethylethyl)dimethyl[[6-(phenylmethoxy)hexyl]oxy]-](/img/structure/B14236638.png)
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-4-ethoxy-3-methyl-1-(1-methylethyl)-4-oxo-2-buten-1-yl]-N,3-dimethyl-](/img/structure/B14236639.png)
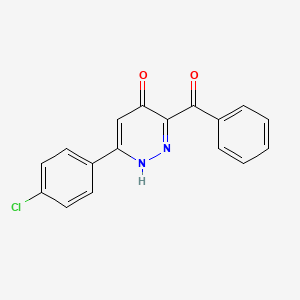

![2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)-](/img/structure/B14236645.png)

![11,11'-Disulfanediylbis[N-(3,5,6-tricyanopyrazin-2-yl)undecanamide]](/img/structure/B14236664.png)
